molecular formula C8H9NO4 B12077128 4-Pyridoxic Acid-d2

4-Pyridoxic Acid-d2

Cat. No.: B12077128
M. Wt: 185.17 g/mol
InChI Key: HXACOUQIXZGNBF-SMZGMGDZSA-N
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Description

4-Pyridoxic Acid-d2: is a deuterated form of 4-pyridoxic acid, which is a metabolite of pyridoxine (vitamin B6). This compound is used as a stable isotope tracer in scientific experiments due to its enhanced stability compared to its non-deuterated counterpart. It is a white crystalline powder that is soluble in water, alcohol, and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-d2 involves the replacement of some or all of the hydrogen atoms in 4-pyridoxic acid with deuterium atoms. This can be achieved by using deuterated reagents or by exposing 4-pyridoxic acid to deuterium gas or heavy water. The deuterated form can be characterized by using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the 4-pyridoxic acid molecule.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridoxic Acid-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the stability of the deuterated compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid .

Scientific Research Applications

4-Pyridoxic Acid-d2 has numerous applications in scientific research:

    Chemistry: It is used as a stable isotope tracer in metabolic studies to investigate the metabolism and kinetics of pyridoxine and its metabolites in humans and animals.

    Biology: It serves as a biomarker for vitamin B6 status and is used in studies related to vitamin B6 metabolism.

    Medicine: this compound is used in pharmacokinetic studies to evaluate the effects of drugs on vitamin B6 metabolism and to monitor endogenous biomarkers.

    Industry: It is used in the development of analytical methods for the quantification of B vitamins and their derivatives in biological samples

Mechanism of Action

The mechanism of action of 4-Pyridoxic Acid-d2 involves its role as a metabolite of pyridoxine. It is involved in the degradation pathway of pyridoxine, where it is oxidized to 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid by the enzyme 4-pyridoxic acid dehydrogenase . This enzyme is a membrane-bound FAD-dependent enzyme that catalyzes the oxidation reaction, coupling with the reduction of 2,6-dichloroindophenol .

Comparison with Similar Compounds

  • Pyridoxine (PN)
  • Pyridoxal (PL)
  • Pyridoxal 5’-phosphate (PLP)
  • Pyridoxamine (PM)
  • Pyridoxamine 5’-phosphate (PMP)

Comparison: 4-Pyridoxic Acid-d2 is unique due to its deuterated form, which provides enhanced stability and allows for its use as a stable isotope tracer in scientific experiments. Unlike its non-deuterated counterparts, this compound can be easily detected and quantified in biological samples using analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Biological Activity

4-Pyridoxic Acid-d2 is a deuterated form of 4-pyridoxic acid, a metabolite of vitamin B6 (pyridoxine) that plays a significant role in various biochemical processes within the body. This article explores its biological activity, including its pharmacokinetics, role as a biomarker, and implications in various health conditions.

Overview of 4-Pyridoxic Acid

4-Pyridoxic acid is primarily formed from the catabolism of vitamin B6 and is excreted in urine. It serves as an important marker for assessing vitamin B6 status and metabolism. The biological activity of 4-pyridoxic acid is closely linked to its role in enzymatic reactions and its influence on various physiological processes.

Pharmacokinetics and Metabolism

Recent studies have developed physiologically-based pharmacokinetic (PBPK) models to understand the behavior of 4-pyridoxic acid in the body. These models predict how the compound interacts with renal organic anion transporters (OAT1 and OAT3), which are crucial for drug-drug interactions (DDIs) and for understanding changes in transporter activity due to diseases such as chronic kidney disease (CKD) .

Key Findings from PBPK Models:

  • Increased Baseline Concentrations : Elevated levels of 4-pyridoxic acid have been observed after administration of probenecid, a known inhibitor of OAT1/3, indicating its sensitivity as a biomarker for renal function .
  • Impact of CKD : Patients with CKD show increased baseline concentrations of 4-pyridoxic acid, suggesting its potential use in monitoring renal health .

Role as a Biomarker

4-Pyridoxic acid has been identified as a critical biomarker for assessing vitamin B6 metabolism and its implications in various health conditions, particularly cardiovascular risk among diabetic patients.

Case Study: Type 2 Diabetes

In a study involving 122 patients with type 2 diabetes, plasma concentrations of 4-pyridoxic acid were significantly higher in individuals with high cardiovascular risk compared to those with low risk. The study highlighted that:

  • Plasma Levels : High-risk patients had plasma levels of 48.2 nmol/L compared to 31.9 nmol/L in low-risk patients (p = 0.031).
  • Pyridoxine Ratio : The ratio of 4-pyridoxic acid to pyridoxine was also markedly higher in high-risk patients (7.0 vs. 3.9; p < 0.001), indicating a shift in vitamin B6 metabolism under stress conditions .

Implications in Disease Prevention

The relationship between serum levels of vitamin B6 vitamers, including 4-pyridoxic acid, and the risk of diseases such as pancreatic cancer has also been investigated. A nested case-control study found no direct association between serum levels of 4-pyridoxic acid and pancreatic cancer risk; however, high levels of pyridoxal 5'-phosphate were associated with reduced cancer risk .

Summary Table of Findings

Study FocusKey Findings
PBPK Modeling Increased PDA levels post-probenecid administration
Type 2 Diabetes Higher plasma levels in high-risk patients
Pancreatic Cancer Risk No association with PA; protective effect from PLP

Properties

Molecular Formula

C8H9NO4

Molecular Weight

185.17 g/mol

IUPAC Name

5-[dideuterio(hydroxy)methyl]-3-hydroxy-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i3D2

InChI Key

HXACOUQIXZGNBF-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C1=CN=C(C(=C1C(=O)O)O)C)O

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)CO

Origin of Product

United States

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